
Bay-876 in vivo toxicity and dose-limiting effects

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bay-876

Cat. No.: B605960 Get Quote

BAY-876 In Vivo Technical Support Resource
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the in vivo toxicity and dose-limiting effects of

BAY-876, a potent and selective GLUT1 inhibitor. The following troubleshooting guides and

frequently asked questions (FAQs) are designed to address specific issues that may be

encountered during preclinical experiments.

Frequently Asked Questions (FAQs)
Q1: What are the reported dose-limiting toxicities for BAY-876 in mice?

A1: Dose-limiting toxicity for BAY-876 has been reported at a dose of 7.5 mg/kg/day when

administered for 28 to 30 days in mice.[1][2] Researchers should carefully monitor animals for

adverse signs when approaching or exceeding doses of 4.5 mg/kg/day, as significant weight

loss has been observed at this concentration.[1][3]

Q2: I am observing weight loss in my mouse model. At what dose does this typically occur?

A2: Significant weight loss is a key indicator of toxicity. In a SKOV-3 ovarian cancer xenograft

model, daily administration of BAY-876 at 4.5 mg/kg/day for four weeks resulted in an average

body weight loss of 18%.[3] In another study on colorectal cancer xenografts, weight loss was

also observed at doses of 2 mg/kg/day and 4 mg/kg/day over 16 days, although it was not

statistically significant.[1] It is crucial to establish a baseline and monitor animal weight regularly

throughout the study.
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Q3: Is it possible to achieve anti-tumor efficacy with BAY-876 while minimizing systemic

toxicity?

A3: Yes, several studies have demonstrated significant anti-tumor effects at doses with

manageable toxicity profiles.

Ovarian Cancer Models: Doses between 4.0 and 4.5 mg/kg/day for 28-30 days resulted in a

50-71% reduction in tumor volume and weight.[2][4] In patient-derived xenograft (PDX)

models, a 4.0 mg/kg/day dose for 30 days effectively reduced tumor growth without causing

significant body weight loss.[2]

Colon Cancer Models: A lower dose of 3 mg/kg/day administered orally for 12 days inhibited

tumor growth without significant effects on mouse body weight.[3]

Localized Delivery: A novel microcrystalline formulation of BAY-876 designed for direct intra-

tumoral injection has been shown to maintain low systemic blood concentrations, thereby

avoiding potential toxicity and side effects while still inhibiting tumor growth.[5]

Q4: Does BAY-876 affect the central nervous system (CNS)?

A4: At therapeutic doses, BAY-876 appears to have minimal effects on brain function. An Irwin

test conducted on treated mice revealed no relevant behavioral findings.[6][7] This is consistent

with the drug's high selectivity for GLUT1, which is primarily expressed on the blood-brain

barrier in normal tissues.[6][7] However, the physiological role of GLUT1 in endothelial cells of

the blood-brain barrier warrants careful observation for any neurological signs at higher, near-

toxic doses.[2]

Q5: My experiment requires a different animal model than mice. Is there any toxicity data for

other species?

A5: The currently available literature primarily focuses on murine models. However,

pharmacokinetic studies have been conducted in rats and dogs. These studies show that BAY-
876 has low clearance, a moderate volume of distribution, and high oral bioavailability (85% in

rats, 79% in dogs).[8] The terminal half-life is 2.5 hours in rats and 22 hours in dogs.[8] While

this data is useful for study design, specific toxicity studies and maximum tolerated doses

(MTDs) for non-murine models are not detailed in the provided search results. It is

recommended to conduct preliminary dose-finding studies in any new species.
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Quantitative Toxicity and Efficacy Data Summary
The following tables summarize key quantitative data from various in vivo studies to facilitate

experimental design and comparison.

Table 1: BAY-876 In Vivo Toxicity Profile in Mice

Dose
(mg/kg/day)

Animal Model
Administration
Route &
Duration

Observed
Toxic Effects

Reference

7.5 Mice
Not Specified,

28-30 days

Dose-limiting

toxicity
[1][2]

4.5

SCID Mice

(SKOV-3

Xenograft)

Oral, 4 weeks
Average 18%

body weight loss
[3]

4.0

Nude Mice

(HCT116

Xenograft)

Not Specified, 16

days

Weight loss

observed (not

statistically

significant)

[1]

3.0

SCID Mice

(LS174T

Xenograft)

Oral, 12 days

No significant

toxicity based on

body weight

[3]

Table 2: BAY-876 In Vivo Efficacy at Tolerable Doses in Mice
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Dose
(mg/kg/day)

Animal Model
Administration
Route &
Duration

Therapeutic
Outcome

Reference

4.0 - 4.5

Mice (Ovarian

Cancer

Xenograft)

Oral, 28-30 days

50-71%

decrease in

tumor volume

and weight

[2][4]

4.0

NSG Mice

(Ovarian Cancer

PDX)

Oral, 30 days

>60% reduction

in tumor volume;

No significant

weight loss

[2]

3.0

SCID Mice

(Colon Cancer

Xenograft)

Oral, 12 days
Tumor growth

inhibition
[3]

Single Dose
Nude Mice (HCC

Xenograft)

Intra-tumoral

injection

Sustained

localized drug

levels, inhibited

glucose uptake

[5]

Experimental Protocols
Below are summarized methodologies from key experiments investigating the in vivo effects of

BAY-876.

Protocol 1: Ovarian Cancer Xenograft Efficacy and Toxicity Study

Animal Model: Female athymic nude mice or SCID mice.

Cell Lines: SKOV-3 ovarian cancer cells are injected subcutaneously to establish tumors.

Drug Administration: Once tumors are established (e.g., reach a volume of 100-150 mm³),

mice are randomized into control and treatment groups. BAY-876 is administered daily by

oral gavage at doses ranging from 4.0 to 4.5 mg/kg.[2][3]

Treatment Duration: 28 to 30 days.[2][4]
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Monitoring:

Toxicity: Mouse body weight is measured every three days.[3] Animals are monitored for

any signs of distress.

Efficacy: Tumor volume is measured every three days using calipers.

Endpoint Analysis: At the end of the treatment period, tumors are excised and weighed.

Protocol 2: Colorectal Cancer Xenograft Combination Therapy Study

Animal Model: SCID mice.

Cell Lines: LS174T colorectal cancer (CRC) cells are injected to establish xenografts.[3]

Drug Administration:

BAY-876 Group: Administered by oral gavage at a dose of 3 mg/kg/day.[3]

Combination Group: Co-administered with other agents as per study design (e.g.,

intraperitoneal injection of DBI-1).[3]

Treatment Duration: 12 days.[3]

Monitoring: Mouse weights and tumor sizes are measured every three days to assess

toxicity and efficacy.[3]

Protocol 3: Localized Microcrystalline BAY-876 Formulation Study

Animal Model: Nude mice with subcutaneous hepatocellular carcinoma (HCC) tumors (e.g.,

from MHCC97-H cells).[5][9]

Drug Administration: A single dose of a microcrystalline formulation of BAY-876 is injected

directly into the tumor tissue.[5] A solution of BAY-876 (BAY-Sol) serves as a control.[9]

Monitoring:

Toxicity: Body weight and liver weight are examined at the study's conclusion.[5]
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Pharmacokinetics: Blood samples are collected at various time points to measure

systemic drug concentration.[5]

Efficacy: Tumor glucose uptake is assessed via micro-PET imaging. Tumor volume and

weight are measured.[5][9]

Visualizations
Mechanism of Action and Toxicity Pathway
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Caption: Mechanism of BAY-876 action and potential for toxicity.

General In Vivo Experimental Workflow
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Caption: Standard workflow for assessing BAY-876 efficacy and toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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